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Compound Name: Silver diethyldithiocarbamate
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A Critical Review of the Silver Diethyldithiocarbamate Method for Arsenic Analysis: A
Comparison Guide

For researchers, scientists, and drug development professionals, the accurate quantification of
arsenic is critical due to its profound toxicity. The selection of an appropriate analytical method
is a pivotal decision, balancing sensitivity, cost, throughput, and regulatory acceptance. This
guide provides a critical review of the classic colorimetric Silver Diethyldithiocarbamate
(SDDC) method and compares it with two prevalent instrumental alternatives: Hydride
Generation Atomic Absorption Spectrometry (HG-AAS) and Inductively Coupled Plasma-Mass
Spectrometry (ICP-MS).

Method Principles and Workflow
Silver Diethyldithiocarbamate (SDDC) Method

The SDDC method is a colorimetric technique that has been widely used for decades.[1] The
core principle involves the chemical reduction of inorganic arsenic in a sample to arsine gas
(AsHs).[2][3][4] This volatile hydride is then passed through an absorbing solution of silver
diethyldithiocarbamate, typically dissolved in pyridine or another suitable solvent.[2][3] The
reaction between arsine and the SDDC solution forms a soluble red-colored complex, the
absorbance of which is measured with a spectrophotometer at approximately 535 nm.[1][2] The
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concentration of arsenic is directly proportional to the intensity of the color, following Beer's
Law.[1]

To account for organically bound arsenic, a digestion step using strong acids (e.g., nitric and
sulfuric acid) is required to convert it to an inorganic form prior to analysis.[5][6]

Click to download full resolution via product page

Caption: Experimental workflow for the SDDC method for arsenic analysis.

Hydride Generation Atomic Absorption Spectrometry
(HG-AAS)

Similar to the SDDC method, HG-AAS relies on the conversion of arsenic to volatile arsine
(AsHs) gas. Instead of being absorbed in a solution, the arsine is carried by a stream of inert
gas (like argon) into the atomizer of an atomic absorption spectrometer.[2][5] The arsine is
decomposed in a heated quartz cell, creating a population of ground-state arsenic atoms. A
light beam from an arsenic hollow-cathode lamp is passed through the atom cell, and the

arsenic atoms absorb light at a characteristic wavelength (193.7 nm). The amount of light
absorbed is proportional to the concentration of arsenic in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-
MS)

ICP-MS is a highly sensitive elemental analysis technique. A liquid sample is introduced into a
high-temperature (6,000-10,000 K) argon plasma, which desolvates, atomizes, and ionizes the
arsenic atoms. The resulting ions are then guided into a mass spectrometer, which separates
them based on their mass-to-charge ratio. For arsenic, the isotope at mass 75 (7>As) is
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monitored.[7][8] The detector counts the number of ions, which is directly proportional to the
arsenic concentration in the original sample. A significant challenge for ICP-MS is the
polyatomic interference from argon chloride (*°Ar3>Cl*), which also has a mass-to-charge ratio
of 75.[4][8] Modern ICP-MS instruments use collision/reaction cells or high-resolution
capabilities to mitigate this interference.[6][9]

Performance Comparison

The choice of method often depends on the required detection limits, sample matrix, and
available budget. The following table summarizes the key performance characteristics of the

three methods.
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Silver . . Inductively
. o Hydride Generation
Feature Diethyldithiocarba Coupled Plasma-
AAS (HG-AAS)
mate (SDDC) MS (ICP-MS)
o ) ) ) Atomic Mass
Principle Colorimetry Atomic Absorption
Spectrometry
Typical Limit of
5-10 pg/L[7] 0.02 - 0.1 pg/L[10][11]  0.0003 - 0.3 pug/L[6]

Detection (LOD)

Narrow (Typically 1-20

Very Wide (ng/L to

Linear Range Moderate
Hg) mg/L)
Low (manual, High (with
Throughput ] Moderate
sequential) autosampler)
Low
Instrumentation Cost Moderate High
(Spectrophotometer)
Cost per Sample Low Moderate High
Antimony (Sb), Other hydride-forming Isobaric (e.g., Se) and

Common

Interferences

Mercury (Hg), Copper
(Cu), Cobalt (Co),
Nickel (Ni)[2][9][10]

elements, transition
metals can suppress

hydride generation

polyatomic (e.g.,
40Ar35CIY)

interferences|[8]

Reagent Hazards

High (Pyridine is toxic
and has a strong odor;

corrosive acids)[2][4]

Moderate (Sodium

borohydride, acids)

Moderate (Acids for

sample prep)

Speciation Capability

Limited (Can
differentiate inorganic
As(llIl) vs. Total by

omitting pre-reduction)

[7]

Possible with selective
hydride generation

conditions[12]

Excellent (when
coupled with
chromatography, e.g.,
HPLC-ICP-MS)[3][13]

Critical Review and Method Selection

The SDDC method, while historically significant, presents several modern challenges. Its

primary advantages are low instrumentation cost and simplicity, making it accessible in

laboratories with limited budgets.[1] However, its disadvantages are substantial. The method
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suffers from a relatively high limit of detection, making it unsuitable for applications requiring
quantification near the World Health Organization (WHO) guideline of 10 ug/L for drinking
water.[14] Furthermore, it is prone to numerous metallic interferences, with antimony being a
particularly notable positive interference as it also forms a volatile hydride (stibine) that reacts
with the absorbing solution.[1][12] The mandatory use of pyridine in the traditional protocol is a
significant health and safety concern due to its toxicity and unpleasant odor, although pyridine-
free alternatives using solvents like 1-ephedrine in chloroform have been developed.[2]

HG-AAS offers a significant improvement in sensitivity over the SDDC method and remains a
cost-effective choice for many laboratories. It provides reliable quantification at levels relevant
to regulatory standards for drinking water and food safety. While it can be subject to
interferences, these are often well-characterized and can be managed through proper sample
preparation.

ICP-MS stands as the most powerful and sensitive technique. Its ability to detect arsenic at
parts-per-trillion (ng/L) levels is unmatched by the other methods.[6] When coupled with liquid
chromatography (HPLC), it is the gold standard for speciation analysis, allowing for the
separate quantification of different arsenic forms (e.g., As(lll), As(V), organic species), which is
crucial for accurate toxicity assessment.[3][13] The main barriers to its adoption are the high
initial capital investment and operational costs.
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Caption: Decision logic for selecting an appropriate arsenic analysis method.

Experimental Protocols
SDDC Method Protocol (General Outline)
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This protocol is a generalized summary. Specific sample types may require digestion as per
EPA method 206.5.[5] Always consult official methods for detailed procedures.

e Apparatus Setup: Assemble the arsine generator, scrubber, and absorber. The generator is
typically a flask, the scrubber is a tube packed with glass wool impregnated with lead
acetate, and the absorber is a tube for the SDDC solution.[4] Ensure all connections are
airtight.[2]

o Reagent Preparation:

o Absorbing Solution: Dissolve 0.5 g of silver diethyldithiocarbamate in 100 mL of
pyridine. Store in an amber bottle.[6]

o Pre-reduction: Prepare solutions of potassium iodide (15% wi/v) and stannous chloride
(40% wilv in concentrated HCI).[6]

o Sample Treatment: Place a measured aliquot of the sample (e.g., 50 mL) into the generator
flask.

e Pre-reduction: Add concentrated HCI, 4 mL of potassium iodide solution, and 1 mL of
stannous chloride solution to the flask.[6] Swirl and allow to stand for approximately 15
minutes to reduce As(V) to As(lll).

o Arsine Generation: Add 3.0 mL of the SDDC absorbing solution to the absorber tube. Add a
measured quantity (e.g., 3-6 g) of granular zinc to the generator flask and immediately
connect the apparatus.

o Absorption: Allow the reaction to proceed for 30-45 minutes, during which the generated
hydrogen gas will carry the arsine through the scrubber and into the absorbing solution.

o Measurement: Transfer the absorbing solution to a cuvette and measure the absorbance at
535 nm using a spectrophotometer, with a reagent blank as the reference.

» Quantification: Determine the arsenic concentration from a calibration curve prepared with
known arsenic standards.

HG-AAS Method Protocol (General Outline)
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 Instrument Setup: Set up the atomic absorption spectrometer with an arsenic hollow-cathode
lamp and align the heated quartz atomizer cell in the light path. Optimize instrument
parameters (e.g., wavelength to 193.7 nm, gas flows).

o Reagent Preparation:

o Reductant: Prepare a fresh solution of sodium borohydride (e.g., 0.5% m/v) in sodium
hydroxide (e.g., 0.5% m/v).[1]

o Acid: Prepare a solution of hydrochloric acid (e.g., 10-50% v/v).[1]

o Pre-reductant: Prepare a solution of potassium iodide and ascorbic acid (e.g., 10% m/v
each).[1]

o Sample Preparation: Pipette an aliquot of the sample into a test tube or autosampler vial.
Add the pre-reductant solution and HCI, and allow to stand for at least 30-60 minutes.[1][5]

e Analysis: Introduce the prepared sample into the hydride generation system. A peristaltic
pump typically mixes the sample with the acid and the sodium borohydride reductant.[2]

o Detection: The resulting arsine gas is swept by an argon stream into the heated quartz cell,
where it is atomized. The instrument measures the peak absorbance.

e Quantification: Calculate the concentration based on a calibration curve prepared by running
standards through the same process.

ICP-MS Method Protocol (General Outline)

e Instrument Setup: Turn on and stabilize the ICP-MS. Perform daily performance checks and
tuning using a tuning solution to optimize sensitivity and minimize interferences. Set the
mass spectrometer to monitor m/z 75 for arsenic.

o Reagent Preparation:

o Acid Matrix: Prepare a diluent of dilute, high-purity nitric acid (e.g., 1-2%) in deionized
water.
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o Internal Standard: Prepare an internal standard solution (e.g., Germanium or Yttrium) to
be mixed with all samples, standards, and blanks to correct for instrumental drift.

Sample Preparation: For clean water matrices, samples may only require acidification with
nitric acid.[7] For complex matrices, an acid digestion (e.g., using a microwave digester) is
necessary to break down organics and solubilize the arsenic.

Analysis: Place the prepared samples, blanks, and calibration standards in an autosampler.
The instrument will sequentially introduce each solution into the argon plasma.

Detection: The mass spectrometer separates and counts the ions at m/z 75.
Collision/reaction cell technology is used to remove the 4°Ar3>Cl* interference.

Quantification: The instrument's software automatically calculates the arsenic concentration
in the samples based on the calibration curve and corrects for the internal standard
response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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